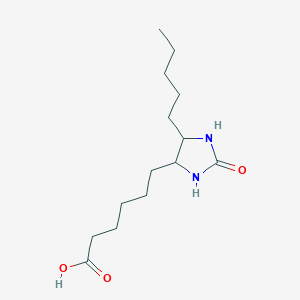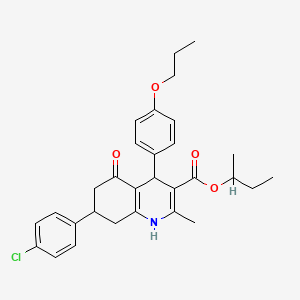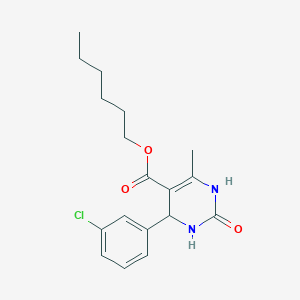![molecular formula C22H26F2N2O2 B5144003 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide, also known as DFB, is a synthetic compound that belongs to the class of piperidine derivatives. DFB is widely used in scientific research due to its unique properties and mechanism of action. In
Mechanism of Action
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve memory, and regulate appetite and mood. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Advantages and Limitations for Lab Experiments
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a useful tool to study the function of the endocannabinoid system. It has also been shown to have high selectivity and potency, making it a useful tool for studying the effects of FAAH inhibition. However, this compound has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, making it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide. One potential area of research is the development of more potent and selective FAAH inhibitors. Another potential area of research is the study of the long-term effects of FAAH inhibition. Additionally, the study of the effects of this compound on other physiological processes, such as metabolism and immune function, could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized using a multi-step process. The first step involves the reaction between 4-(difluoromethoxy)benzyl chloride and piperidine in the presence of a base to form 1-[4-(difluoromethoxy)benzyl]-4-piperidinol. The second step involves the reaction between 1-[4-(difluoromethoxy)benzyl]-4-piperidinol and N-phenylpropanamide in the presence of a dehydrating agent to form this compound.
Scientific Research Applications
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been extensively used in scientific research as a tool to study the function of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. This compound acts as a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to various physiological effects.
properties
IUPAC Name |
3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O2/c23-22(24)28-20-9-6-18(7-10-20)16-26-14-12-17(13-15-26)8-11-21(27)25-19-4-2-1-3-5-19/h1-7,9-10,17,22H,8,11-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYRTFFCJMFJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)


![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)



![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)